N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide is a complex organic compound that features a benzodioxole moiety linked to a nitrobenzamide structure
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Given the potential anticancer activity, it is plausible that the compound could impact pathways related to cell cycle regulation and apoptosis .
Result of Action
Based on the reported effects of similar compounds, it may induce changes in cell cycle progression and promote apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that the compound incorporates a benzo[d][1,3]dioxole subunit
Cellular Effects
Preliminary studies suggest that similar compounds bearing a benzo[d][1,3]dioxol-5-yl moiety have shown antitumor activities against various cancer cell lines
Molecular Mechanism
Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrest in cancer cells
Temporal Effects in Laboratory Settings
The stability and degradation of similar organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been studied using thermogravimetric analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole structure can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the Ethyl Linker: The benzodioxole is then reacted with an appropriate ethylating agent, such as ethylene oxide, to introduce the ethyl linker.
Formation of the Nitrobenzamide: The nitrobenzamide moiety is synthesized by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: Finally, the benzodioxole-ethyl intermediate is coupled with the nitrobenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-aminobenzamide.
Substitution: Formation of halogenated derivatives of the benzodioxole moiety.
Hydrolysis: Formation of 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine and 2-nitrobenzoic acid.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-aminobenzamide: The reduced form of the target compound.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzodioxole ring.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide is unique due to the presence of both the benzodioxole and nitrobenzamide moieties, which confer specific chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-16(12-3-1-2-4-13(12)18(20)21)17-7-8-22-11-5-6-14-15(9-11)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRQRWYJGIPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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